molecular formula C7H10BrNOS B13579461 3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol

3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol

Cat. No.: B13579461
M. Wt: 236.13 g/mol
InChI Key: ANJLLLOSQAQWOO-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromothiophen-2-yl)propan-1-ol: is a chemical compound with the following properties:

    Chemical Formula: CHBrNOS

    Molecular Weight: 250.11 g/mol

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is as follows:

    Bromination of Thiophene Ring: Bromination of 4-bromothiophene yields 4-bromothiophen-2-yl bromide.

    Amination: The bromide reacts with ammonia or an amine (such as methylamine) to form 3-amino-3-(4-bromothiophen-2-yl)propan-1-ol.

Industrial Production:: Industrial production methods may vary, but the synthetic steps remain consistent.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the amino group.

    Oxidation and Reduction Reactions: Depending on reaction conditions, it can be oxidized or reduced.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) in an organic solvent.

    Amination: Ammonia or a primary amine (e.g., methylamine).

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products:: The major product is 3-amino-3-(4-bromothiophen-2-yl)propan-1-ol itself.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Materials Science: For functional materials and polymers.

    Organic Synthesis: As a building block for more complex molecules.

Mechanism of Action

The exact mechanism of action is context-dependent. It may interact with specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

and 3-(4-bromothiophen-2-yl)propan-1-ol share some structural features.

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

3-amino-3-(4-bromothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10BrNOS/c8-5-3-7(11-4-5)6(9)1-2-10/h3-4,6,10H,1-2,9H2

InChI Key

ANJLLLOSQAQWOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C(CCO)N

Origin of Product

United States

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